molecular formula C19H13N3NaO7S2 B1605673 Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate CAS No. 56932-43-5

Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate

Cat. No.: B1605673
CAS No.: 56932-43-5
M. Wt: 482.4 g/mol
InChI Key: JGHSFFGQVHEVMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC87877 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:

    Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and carbonyl compounds.

    Introduction of sulfonic acid groups: Sulfonation reactions are used to introduce sulfonic acid groups at specific positions on the quinoline ring.

    Azo coupling:

Industrial Production Methods

Industrial production of NSC87877 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for sulfonation and azo coupling reactions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

NSC87877 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

NSC87877 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatases.

    Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving SHP-1 and SHP-2.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC87877 is unique due to its high potency and selectivity for SHP-1 and SHP-2, making it a valuable tool for studying these enzymes and their roles in cellular signaling .

Properties

CAS No.

56932-43-5

Molecular Formula

C19H13N3NaO7S2

Molecular Weight

482.4 g/mol

IUPAC Name

disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate

InChI

InChI=1S/C19H13N3O7S2.Na/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13;/h1-10,23H,(H,24,25,26)(H,27,28,29);

InChI Key

JGHSFFGQVHEVMM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O.[Na]

56932-43-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate
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Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate
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Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate
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Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate
Reactant of Route 5
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Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate
Reactant of Route 6
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Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate

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